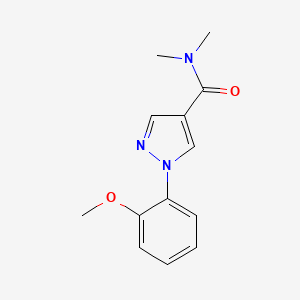

1-(2-methoxyphenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to "1-(2-methoxyphenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide," often involves multi-step chemical reactions. For example, a novel pyrazole derivative was synthesized and characterized using various spectroscopic techniques, confirming the structure through single-crystal X-ray diffraction studies. This process highlights the complexity and precision required in synthesizing such compounds, ensuring the correct molecular configuration and purity (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed through X-ray crystallography, providing detailed insights into the compound's geometric conformation. The twisted conformation between the pyrazole and phenyl rings, as well as hydrogen bond interactions, play a crucial role in the stability and reactivity of these compounds. For instance, the study by Kumara et al. detailed the structural analysis through Hirshfeld surface analysis, further exploring the molecular geometries and electronic structures (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, reflecting their reactive nature. These reactions are pivotal for functionalizing the compound for specific applications. For example, the synthesis and characterization of some pyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrated the versatility of these compounds in chemical reactions, leading to a range of products with different functional groups (Hassan et al., 2014).

Physical Properties Analysis

The physical properties of "1-(2-methoxyphenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide" and related compounds, such as their thermal stability and solubility, are essential for understanding their behavior in various environments. Studies often include thermogravimetric analysis (TG) and differential thermal analysis (DTA) to assess these properties. For instance, the thermal stability up to 190°C of a similar compound indicates its suitability for applications requiring high thermal resistance (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as their reactivity towards other chemicals, acid-base behavior, and potential for forming hydrogen bonds, are critical for their application in material science, pharmaceuticals, and other areas. The interaction with various solvents and the impact on their structural parameters provide insights into their chemical versatility and potential uses (Kumara et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including compounds structurally related to 1-(2-methoxyphenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide, have been extensively studied. These compounds are synthesized through reactions involving amino groups and carboxamide functionalities, demonstrating a wide range of chemical versatility and potential for further functionalization. For example, Hassan, Hafez, and Osman (2014) reported the synthesis and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the potential therapeutic applications of these compounds Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives.

Molecular Conformation and Hydrogen Bonding

Research by Asma et al. (2018) on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives revealed insights into the molecular conformation and hydrogen bonding patterns of these compounds. This study underscores the significance of hydrogen-bonded framework structures in determining the physical and chemical properties of pyrazole derivatives Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding.

Antibacterial Activity

A study by Aghekyan et al. (2020) focused on the synthesis and antibacterial activity of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles. This research demonstrates the potential of pyrazole derivatives as antimicrobial agents, showcasing their ability to combat bacterial infections Synthesis and Antibacterial Activity of Novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles.

Cytotoxic Activities and Potential Anticancer Applications

Further investigations into the cytotoxic activities of pyrazole derivatives have been conducted by Hassan, Hafez, Osman, and Ali (2015). Their work on novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against various human cancer cell lines offers promising insights into the anticancer potential of these compounds Synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-$a$]pyrimidines and related Schiff bases.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)-N,N-dimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-15(2)13(17)10-8-14-16(9-10)11-6-4-5-7-12(11)18-3/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRLUXURZUHJCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN(N=C1)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyphenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5505502.png)

![4-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-dimethylquinoline](/img/structure/B5505522.png)

![3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)

![1-propyl-N-[2-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B5505531.png)

![isopropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5505558.png)

![3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5505579.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505594.png)

![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)